molecular formula C11H16O B8505844 (2,4-Diethylphenyl)methanol CAS No. 1147858-86-3

(2,4-Diethylphenyl)methanol

Cat. No.: B8505844
CAS No.: 1147858-86-3
M. Wt: 164.24 g/mol
InChI Key: DVMOGHSUSIIMEP-UHFFFAOYSA-N
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Description

(2,4-Diethylphenyl)methanol (C11H16O) is a benzyl alcohol derivative featuring two ethyl substituents at the 2- and 4-positions of the phenyl ring. The compound’s structure combines the reactivity of a primary alcohol (-CH2OH) with the steric and electronic effects of the diethylphenyl group.

Properties

CAS No.

1147858-86-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2,4-diethylphenyl)methanol

InChI

InChI=1S/C11H16O/c1-3-9-5-6-11(8-12)10(4-2)7-9/h5-7,12H,3-4,8H2,1-2H3

InChI Key

DVMOGHSUSIIMEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CO)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • (2,6-Diethylphenyl)methanol Derivatives: Compounds like 5-(2,4-Dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol () highlight the impact of ethyl group positioning. The 2,6-diethyl substitution creates significant steric hindrance around the phenyl ring, reducing accessibility for electrophilic substitution reactions compared to the 2,4-isomer. Electronic effects are also modulated; 2,6-substitution may stabilize carbocation intermediates less effectively than 2,4-substitution due to reduced resonance donation .
  • Bis(3,5-diethylphenyl)methanol (): This compound, synthesized via SOCl2-mediated chlorination, demonstrates how bulky 3,5-diethyl groups influence reactivity. The steric bulk slows nucleophilic substitution rates compared to (2,4-diethylphenyl)methanol, where ethyl groups are positioned to allow greater ring planarity and conjugation .

Alkyl Chain Length and Branching

  • (4-Butylphenyl)methanol (): Replacing ethyl with a butyl group increases hydrophobicity (logP ~2.8 vs. ~3.5 for butyl) and boiling point (estimated ΔT ~20–30°C). However, the longer chain reduces solubility in polar solvents like water, limiting applications in aqueous-phase reactions .
  • 4-(Dimethylamino)phenylmethanol (): The dimethylamino group introduces strong electron-donating effects, lowering the alcohol’s acidity (pKa ~12–14) compared to this compound (estimated pKa ~15–16). This enhances its utility in nucleophilic reactions under mild conditions .

Functional Group Variations

  • 1-(2,4-Diethylphenyl)ethanone (): The ketone analog (C12H16O, MW 176.26 g/mol) lacks the hydroxyl group, eliminating hydrogen-bonding capability. This results in a lower boiling point (~240°C vs. ~260°C estimated for the methanol derivative) and reduced solubility in polar solvents .
  • [2-(4-Methylperhydro-1,4-diazepin-1-yl)phenyl]methanol (): The heterocyclic amine substituent enhances coordination with metal catalysts, making this compound more reactive in catalytic hydrogenation compared to this compound .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility (Polar Solvents) Applications
This compound* C11H16O 164.24 2,4-diethylphenyl ~260 (estimated) Moderate (MeOH, EtOH) Intermediate in agrochemicals
(4-Butylphenyl)methanol C11H16O 164.24 4-butylphenyl ~280 Low Surfactant synthesis
Bis(3,5-diethylphenyl)methanol C19H24O 268.39 3,5-diethylphenyl >300 Very low Ligand in coordination chemistry
[4-(Dimethylamino)phenyl]methanol C9H13NO 151.21 4-dimethylaminophenyl ~220 High Photoredox catalysis

*Estimated values based on analogous structures.

Research Findings and Mechanistic Insights

  • Synthetic Reactivity: this compound’s hydroxyl group is less acidic than phenol derivatives (e.g., 2,4-dimethylphenol, ) but more reactive than tertiary alcohols due to reduced steric hindrance. This enables esterification and etherification under moderate conditions .

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